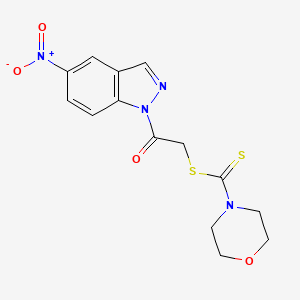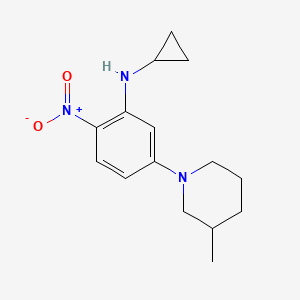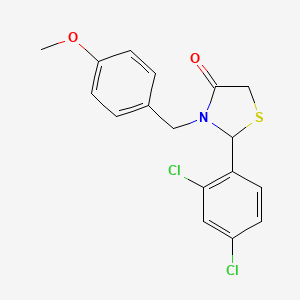
2-{5-nitro-1H-indazol-1-yl}-2-oxoethyl 4-morpholinecarbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-nitro-1H-indazol-1-yl}-2-oxoethyl 4-morpholinecarbodithioate is a complex organic compound that features a nitroindazole moiety linked to a morpholinecarbodithioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-nitro-1H-indazol-1-yl}-2-oxoethyl 4-morpholinecarbodithioate typically involves multi-step organic reactions. One common approach is to start with the nitration of indazole to form 5-nitroindazole. This intermediate is then reacted with an appropriate oxoethylating agent to introduce the 2-oxoethyl group. Finally, the morpholinecarbodithioate moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
2-{5-nitro-1H-indazol-1-yl}-2-oxoethyl 4-morpholinecarbodithioate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholinecarbodithioate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted morpholinecarbodithioate derivatives.
Aplicaciones Científicas De Investigación
2-{5-nitro-1H-indazol-1-yl}-2-oxoethyl 4-morpholinecarbodithioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{5-nitro-1H-indazol-1-yl}-2-oxoethyl 4-morpholinecarbodithioate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholinecarbodithioate moiety may also contribute to its activity by interacting with specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{5-nitro-1H-imidazol-1-yl}-2-oxoethyl 4-morpholinecarbodithioate
- 2-{5-nitro-1H-pyrazol-1-yl}-2-oxoethyl 4-morpholinecarbodithioate
- 2-{5-nitro-1H-triazol-1-yl}-2-oxoethyl 4-morpholinecarbodithioate
Uniqueness
2-{5-nitro-1H-indazol-1-yl}-2-oxoethyl 4-morpholinecarbodithioate is unique due to the presence of the indazole ring, which imparts specific electronic and steric properties that can influence its reactivity and biological activity. This makes it distinct from other similar compounds that contain different heterocyclic rings.
Propiedades
Fórmula molecular |
C14H14N4O4S2 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
[2-(5-nitroindazol-1-yl)-2-oxoethyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C14H14N4O4S2/c19-13(9-24-14(23)16-3-5-22-6-4-16)17-12-2-1-11(18(20)21)7-10(12)8-15-17/h1-2,7-8H,3-6,9H2 |
Clave InChI |
VNHCPUFSMWLERY-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=S)SCC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B15283807.png)
![Methyl 4-{[(3-chlorophenyl)acetyl]amino}benzoate](/img/structure/B15283819.png)
![3-(2,6-Dichlorophenyl)[1,2,3]triazolo[5,1-c][1,2,4]benzotriazine 5-oxide](/img/structure/B15283827.png)

![methyl 2-{5-[1-(methylamino)cyclopentyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B15283838.png)
![3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide](/img/structure/B15283860.png)
![8-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B15283865.png)
![3-(1-Azepanylmethyl)-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283872.png)


![2-(acetyloxy)-4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B15283903.png)
![N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline](/img/structure/B15283908.png)
![2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283909.png)
![(4-tert-butylphenyl)-(9-oxa-2,4,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaen-2-yl)methanone](/img/structure/B15283913.png)
